molecular formula C8H4BrIN2O2 B3294959 6-bromo-4-iodo-1H-indazole-3-carboxylic acid CAS No. 887568-65-2

6-bromo-4-iodo-1H-indazole-3-carboxylic acid

Cat. No.: B3294959
CAS No.: 887568-65-2
M. Wt: 366.94 g/mol
InChI Key: HAQWIZCYMIVIAW-UHFFFAOYSA-N
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Description

6-Bromo-4-iodo-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, with its unique bromine and iodine substitutions, offers interesting properties for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-iodo-1H-indazole-3-carboxylic acid typically involves the bromination and iodination of indazole derivatives. One common method includes the use of bromine and iodine reagents under controlled conditions to achieve selective halogenation. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(II) acetate to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can help in scaling up the production while maintaining the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-iodo-1H-indazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dehalogenated indazole derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

6-Bromo-4-iodo-1H-indazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-4-iodo-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-iodo-1H-indazole-3-carboxylic acid is unique due to its dual halogen substitutions, which provide distinct reactivity and biological activity compared to other indazole derivatives. The presence of both bromine and iodine allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery .

Properties

IUPAC Name

6-bromo-4-iodo-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrIN2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQWIZCYMIVIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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